Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate
Overview
Description
“Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate” is a complex organic compound. The “diphenylmethyl” part suggests the presence of a benzhydryl group, which is a fundamental component present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . The “azetidine” part indicates a four-membered nitrogen-containing ring, which is a common structure in many pharmaceuticals .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For instance, the carboxylate group might undergo reactions typical of esters, while the azetidine ring might participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar carboxylate group might influence its solubility, while the bulky diphenylmethyl group might influence its melting and boiling points .Scientific Research Applications
Drug Discovery and Development
“Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate” could play a significant role in drug discovery and development . The compound’s structure and its relationship with biological activity is a key aspect of small-molecule drug discovery . The methylation effect, or the “magic methyl” effect, is a factor that stands out due to the number of examples that demonstrate profound changes in either pharmacodynamic or pharmacokinetic properties .
Modulation of Physicochemical Properties
The compound can be used to modulate physicochemical properties such as LogP and aqueous solubility . This is important in the design or optimization of bioactive compounds .
Control of Conformational Properties
“Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate” can be used to control the conformational properties of a given scaffold . This is particularly useful in the strategy of conformational restriction .
Bioisosterism and Homologation
The compound can benefit drug design strategies such as bioisosterism and homologation . These strategies can benefit from the insertion of a methyl group .
Protection and Deprotection of Nucleosides
“Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate” can be used in the protection and deprotection of nucleosides . This is particularly useful in multistep synthesis protocols where selective and efficient protection and deprotection reactions play a central role .
Catalyst for Protection of Hydroxyl Groups
The compound can be used as a catalyst for the protection of hydroxyl groups in certain systems . This has been shown to be effective with PdCl2 as the transition metal catalyst .
Safety and Hazards
properties
IUPAC Name |
methyl 1-benzhydryl-3-hydroxyazetidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-17(20)18(21)12-19(13-18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,21H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUZLNDEYLMQPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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